Cas no 142741-25-1 (Orthosiphol A)

Orthosiphol A structure
Orthosiphol A structure
Product name:Orthosiphol A
CAS No:142741-25-1
MF:C38H44O11
Molecular Weight:676
CID:221922
PubChem ID:15385858

Orthosiphol A 化学的及び物理的性質

名前と識別子

    • 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-
    • 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4
    • 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,[2R-(2a,4a,4aa,4bb,5a,6a,7a,8aa,10a,10ab)]-
    • Orthosiphol A
    • InChI=1/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
    • FS-8509
    • AKOS040762796
    • SCHEMBL1990731
    • CHEMBL508620
    • 142741-25-1
    • HIBFBUSEUDRQMX-OFUWLHILSA-
    • [(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-6,10-diacetyloxy-5-benzoyloxy-2-ethenyl-7,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate
    • (2S,3S,4R,4aS,4bS,5R,7R,8aR,9R,10aS)-3,9-bis(acetyloxy)-5-(benzoyloxy)-7-ethenyl-2,8a-dihydroxy-1,1,4a,7-tetramethyl-8-oxo-octahydro-2H-phenanthren-4-yl benzoate
    • インチ: InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
    • InChIKey: HIBFBUSEUDRQMX-OFUWLHILSA-N
    • SMILES: CC(O[C@H]1[C@]2(C(=O)[C@](C[C@@H](OC(=O)C3C=CC=CC=3)[C@]2([H])[C@@]2([C@]([H])(C([C@H](O)[C@H](OC(=O)C)[C@@H]2OC(C2C=CC=CC=2)=O)(C)C)C1)C)(C=C)C)O)=O

計算された属性

  • 精确分子量: 676.28836222g/mol
  • 同位素质量: 676.28836222g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 11
  • 重原子数量: 49
  • 回転可能化学結合数: 11
  • 複雑さ: 1330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 163Ų
  • XLogP3: 4.464

Orthosiphol A Security Information

Orthosiphol A Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
TN5616-5mg
Orthosiphol A
142741-25-1
5mg
¥ 4040 2024-07-19
TargetMol Chemicals
TN5616-1 ml * 10 mm
Orthosiphol A
142741-25-1
1 ml * 10 mm
¥ 6150 2024-07-19
TargetMol Chemicals
TN5616-1 mL * 10 mM (in DMSO)
Orthosiphol A
142741-25-1 98%
1 mL * 10 mM (in DMSO)
¥ 6150 2023-09-15
ChemFaces
CFN95442-5mg
Orthosiphol A
142741-25-1 >=98%
5mg
$318 2023-09-19
TargetMol Chemicals
TN5616-5 mg
Orthosiphol A
142741-25-1 98%
5mg
¥ 4,040 2023-07-10

Orthosiphol A 関連文献

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:142741-25-1)OrthosipholA
CRN0466
Purity:≥98%
はかる:5mg/20mg/50mg
Price ($):Inquiry